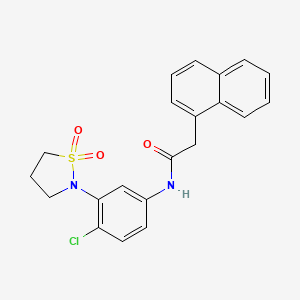![molecular formula C17H16BrNO2 B2761495 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline CAS No. 434305-83-6](/img/structure/B2761495.png)
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and indoline.
Formation of Phenoxyacetyl Intermediate: 4-Bromo-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-bromo-2-methylphenoxyacetyl chloride.
Coupling Reaction: The phenoxyacetyl chloride intermediate is then reacted with indoline in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indoline moiety can be oxidized to form indole derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with substituted bromo group.
Oxidation Reactions: Indole derivatives.
Reduction Reactions: Alcohol derivatives.
科学的研究の応用
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 1-[(4-Chloro-2-methylphenoxy)acetyl]indoline
- 1-[(4-Fluoro-2-methylphenoxy)acetyl]indoline
- 1-[(4-Iodo-2-methylphenoxy)acetyl]indoline
Uniqueness
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-10-14(18)6-7-16(12)21-11-17(20)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGWFSYJFZKSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2761418.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)

![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)

![N-(1-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2761425.png)
![N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride](/img/structure/B2761429.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2761431.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2761434.png)
